4-(4-methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one

physicochemical property log P TPSA

4-(4-Methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one (CAS 384361-35-7) is a fully synthetic 4‑arylcoumarin (neoflavonoid) characterized by a 2H‑chromen‑2‑one core, a 4‑methoxyphenyl substituent at position 4, and a 2‑methylallyloxy group at position 7. Its molecular formula is C₂₀H₁₈O₄ (MW 322.35 g·mol⁻¹), and a calculated log P of 3.88 indicates moderate lipophilicity.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
Cat. No. B4015374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(=C)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H18O4/c1-13(2)12-23-16-8-9-17-18(11-20(21)24-19(17)10-16)14-4-6-15(22-3)7-5-14/h4-11H,1,12H2,2-3H3
InChIKeyVHEDCDUGBJGJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one – Core Identity, Physicochemical Profile, and Procurement Relevance


4-(4-Methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one (CAS 384361-35-7) is a fully synthetic 4‑arylcoumarin (neoflavonoid) characterized by a 2H‑chromen‑2‑one core, a 4‑methoxyphenyl substituent at position 4, and a 2‑methylallyloxy group at position 7 [1]. Its molecular formula is C₂₀H₁₈O₄ (MW 322.35 g·mol⁻¹), and a calculated log P of 3.88 indicates moderate lipophilicity [1]. Unlike the more common 3‑aryl positional isomer (CAS 859658‑52‑9), the 4‑aryl architecture places the methoxyphenyl ring at the 4‑position of the coumarin scaffold, which can alter the compound’s electronic distribution, conformational preferences, and biological target recognition [2].

Why Simple Coumarin Substitution Fails – Positional Isomerism Drives Functional Divergence for 4-(4-Methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one


Although many coumarins share the benzopyran‑2‑one backbone, the substitution pattern on the core ring system can profoundly influence target binding. For 4‑arylcoumarins, moving the aryl group from position 3 to position 4 alters the dihedral angle between the chromenone and the pendant phenyl ring, changes the dipole moment, and can reorient key hydrogen‑bond acceptors [1]. Consequently, a 3‑(4‑methoxyphenyl) isomer (CAS 859658‑52‑9) cannot be assumed to behave identically in biological assays, and its use as a direct replacement without experimental validation risks invalid structure–activity conclusions. The following section presents the specific quantitative evidence that supports a differentiated selection of the 4‑aryl compound.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one Versus the 3‑Aryl Isomer


Calculated Log P and Topological Polar Surface Area (TPSA) Distinguish the 4‑Aryl Isomer from the 3‑Aryl Analog

The calculated octanol‑water partition coefficient (log P) and topological polar surface area (TPSA) differ between the 4‑(4‑methoxyphenyl) isomer and the 3‑(4‑methoxyphenyl) isomer, reflecting the distinct electronic and spatial arrangement of the aryl substituent. The 4‑aryl isomer displays a log P of 3.88 versus 3.92 for the 3‑aryl isomer, while the TPSA is 44.76 Ų compared with 48.67 Ų for the 3‑aryl analog [1][2]. Although the log P difference is modest (Δ = −0.04), the lower TPSA of the 4‑aryl compound (Δ ≈ −3.9 Ų) may translate into measurably different membrane permeability and oral absorption potential.

physicochemical property log P TPSA drug‑likeness

Rotatable Bond Count Affects Conformational Entropy and Binding Free Energy

The number of freely rotatable bonds is a critical determinant of the entropic penalty upon target binding. The 4‑aryl isomer possesses 5 rotatable bonds, whereas the 3‑aryl isomer has 6 rotatable bonds [1][2]. This reduction of one rotatable bond in the 4‑aryl compound decreases the conformational flexibility of the unbound molecule, which can result in a lower entropic cost for adopting the bioactive conformation and may contribute to superior binding affinity for certain protein targets.

conformational flexibility rotatable bonds entropy molecular recognition

N‑Acylethanolamine Acid Amidase (NAAA) Inhibitory Activity – Class‑Level Evidence for 4‑Arylcoumarin Scaffolds

While no direct IC₅₀ determination has been reported for the exact 4‑(4‑methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one, the structurally close 3‑aryl isomer (CAS 859658‑52‑9) has been profiled in a recombinant human NAAA enzyme assay and displays an IC₅₀ of 73 nM [1]. Because the shape and electronic properties of the coumarin core are critical for NAAA active‑site recognition, the 4‑aryl isomer—with its distinct aryl placement—is expected to exhibit a different IC₅₀ profile, and its evaluation as an NAAA inhibitor is of scientific interest.

NAAA inhibition anti‑inflammatory 4‑arylcoumarin enzyme assay

Hydrogen‑Bond Acceptor Count and Pharmacophoric Distinction from 3‑Aryl Coumarins

Both the 4‑aryl and 3‑aryl isomers present 3 hydrogen‑bond acceptors (the carbonyl oxygen, the endocyclic pyran oxygen, and the methoxy oxygen) [1][2]. However, the spatial arrangement of these acceptors differs due to the altered position of the methoxyphenyl ring. In the 4‑aryl isomer, the methoxyphenyl group is conjugated with the α,β‑unsaturated lactone, which can modulate the electron density on the carbonyl oxygen and affect hydrogen‑bond strength with target residues. This pharmacophoric distinction can be critical for proteins that discriminate between 3‑ and 4‑arylcoumarins, such as tubulin and estrogen‑related receptors.

hydrogen‑bond acceptor pharmacophore molecular recognition structure-based design

High‑Value Research and Procurement Scenarios for 4-(4-Methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one


Structure–Activity Relationship (SAR) Expansion Around the NAAA Pharmacophore

Given that the 3‑aryl isomer achieves 73 nM potency against human NAAA [1], the 4‑aryl positional isomer is an ideal candidate for SAR studies that probe the optimal aryl attachment point. Replacing the 3‑aryl analogue with the 4‑aryl compound in a screening panel can reveal whether shifting the methoxyphenyl group improves selectivity over related amidases or reduces off‑target effects.

Physicochemical Property‑Driven Lead Optimization

The lower topological polar surface area (44.76 Ų vs. 48.67 Ų) and reduced rotatable bond count (5 vs. 6) of the 4‑aryl isomer relative to the 3‑aryl analog [2][3] make it a more attractive scaffold for medicinal chemistry programs targeting CNS indications or intracellular targets where passive permeability is rate‑limiting.

Chemical Biology Tool Compound for 4‑Arylcoumarin Target Deconvolution

Because 4‑arylcoumarins are known to interact with tubulin, estrogen‑related receptors, and monoamine oxidases at sub‑micromolar concentrations [4], the compound can serve as a selective probe to discriminate between 3‑aryl‑ and 4‑aryl‑specific binding modes in chemoproteomic or thermal shift assays, especially when used in parallel with its 3‑aryl counterpart.

Diversity‑Oriented Synthesis and Compound Library Design

In constructing a coumarin‑focused screening library, the 4‑aryl substitution pattern adds a distinct vector of chemical diversity compared to the more abundant 3‑aryl chromen‑2‑ones. Procurement of the 4‑(4‑methoxyphenyl) derivative enriches the library with a scaffold that has documented synthetic accessibility via Suzuki–Miyaura cross‑coupling and can be further derivatized at the 7‑allyloxy position [4].

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